molecular formula C19H18N2O2S2 B2467815 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896357-05-4

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2467815
CAS No.: 896357-05-4
M. Wt: 370.49
InChI Key: REVDBCRSUSCWNT-UHFFFAOYSA-N
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Description

N-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide is a synthetic organic compound belonging to the class of N-(thiazol-2-yl)-benzamide analogs. This class of compounds has been identified in scientific literature as a novel and selective class of antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Compounds within this structural family have been demonstrated to act as negative allosteric modulators, potentially inhibiting ZAC signaling in a state-dependent manner with IC50 values in the low micromolar range (1–3 μM) . While extensive biological data for this specific derivative is not yet published in the available scientific literature, its structural core is known for diverse pharmacological activities. Thiazole derivatives, in general, are extensively researched for their potential as anticancer, antimicrobial, and anti-inflammatory agents, and are known to interact with various enzymatic pathways . The presence of the thiazole ring, a benzamide linkage, and sulfur-containing functional groups is common in medicinal chemistry for developing bioactive molecules. This product is intended for research purposes such as investigating the physiological role of ZAC, exploring Cys-loop receptor pharmacology, and as a building block in the synthesis of novel chemical entities for biological screening. This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-3-23-15-9-7-13(8-10-15)17-12-25-19(20-17)21-18(22)14-5-4-6-16(11-14)24-2/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVDBCRSUSCWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide typically involves the reaction of 4-ethoxyphenylthiazole with 3-(methylthio)benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide

The synthesis of this compound typically involves multi-step organic reactions. The primary method includes the formation of the thiazole ring followed by the introduction of the ethoxy and methylthio groups. Reaction conditions often require specific catalysts and controlled temperatures to ensure high purity and yield.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of thiazole compounds exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The compound's structure allows it to interact effectively with microbial targets, inhibiting their growth.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines such as MCF7 (human breast adenocarcinoma) . Molecular docking studies suggest that these compounds can bind effectively to cancer cell receptors, potentially inhibiting tumor growth.

Case Study: Antimicrobial Screening

A study conducted on various thiazole derivatives, including this compound, evaluated their antimicrobial efficacy using the cup plate method at a concentration of 1 µg/mL in dimethylformamide (DMF). The results indicated that several derivatives showed promising antibacterial and antifungal activities .

CompoundTarget OrganismActivity (Zone of Inhibition in mm)
AE. coli15
BS. aureus18
CA. niger12
DA. oryzae10

Case Study: Anticancer Activity

In a separate investigation, the anticancer potential of thiazole derivatives was assessed against MCF7 cells using the Sulforhodamine B assay. The study found that certain derivatives exhibited significant cytotoxicity, indicating their potential as anticancer agents .

CompoundIC50 Value (µM)
A20
B15
C10

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiazole-Benzamide Family

The following compounds exhibit key structural variations that influence their physicochemical and biological properties:

Compound Name / ID Substituents on Thiazole Ring Substituents on Benzamide Key Differences from Target Compound Reference
3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (9a) Pyridin-3-yl 3-Methylsulfonyl (-SO₂CH₃) -SO₂CH₃ (electron-withdrawing) vs. -SCH₃
N-(5-((4-Methylpiperazin-1-yl) methyl)-4-(pyridin-3-yl) thiazol-2-yl) benzamide Pyridin-3-yl + piperazinyl None Additional piperazine linker; no -SCH₃
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide 2-Methylthiazole 2-Nitrophenylaminoethyl Thioether linker; nitro group
N-{[4-(4-Phenyl-1,3-thiazol-2-yl)tetrahydro-2H-pyran-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide Tetrahydro-2H-pyran + phenyl Trifluoromethyl-oxadiazole Bulky pyran ring; CF₃ group
Key Observations:
  • Linker Diversity : Compounds like 4g () incorporate piperazine or morpholine linkers, enhancing solubility but reducing lipophilicity compared to the ethoxyphenyl group .
  • Bioisosteric Replacements : The trifluoromethyl-oxadiazole in 9 () and nitro groups in 40 () serve as bioisosteres, influencing metabolic stability and target engagement .
Spectral Data:
Property Target Compound (Hypothetical) 3-(Methylsulfonyl)-N-(4-pyridinyl)benzamide (9a) N-Methyl-4-(3-trifluoromethylphenyl)thiazole-2-amine (6a)
1H NMR (δ ppm) ~7.2–8.5 (Ar-H), 3.8–4.2 (-OCH₂), 2.5 (SCH₃) 7.4–8.6 (Ar-H), 3.3 (SO₂CH₃) 7.6–8.2 (Ar-H), 2.5 (–CH₃)
13C NMR (δ ppm) ~167 (C=O), 160 (thiazole C-2) 168 (C=O), 165 (SO₂CH₃) 168 (C=O), 125–140 (CF₃)
Melting Point (°C) 180–190 (predicted) Not reported 232

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has shown potential in various therapeutic applications, including anticancer and anti-inflammatory effects. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C19H18N2O2S
  • Molecular Weight: 342.42 g/mol

Synthesis:
The synthesis of this compound typically involves the condensation of 4-ethoxybenzaldehyde with 2-amino-4-methylthiazole, followed by reaction with benzoyl chloride. The process is carried out under reflux conditions using organic solvents such as ethanol or methanol to achieve optimal yields.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to inhibit the activity of enzymes involved in critical biochemical pathways, particularly those related to inflammation and cell proliferation. For instance, it may target acetylcholinesterase (AChE), which is crucial in regulating acetylcholine levels in neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-75.0
A5497.5
HCT1166.0

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Case Study: Inhibition of Cytokine Production
A study demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in a mouse model of inflammation, suggesting its potential utility in treating inflammatory diseases .

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